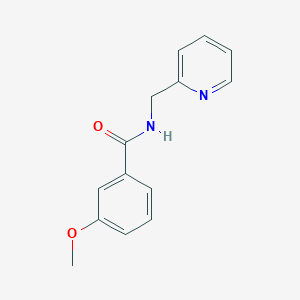
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide, also known as MBMPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBMPA belongs to the class of benzylacetamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may exert its biological effects through the inhibition of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide may modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and physiological effects:
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects. In animal models of inflammation and pain, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to reduce the levels of inflammatory mediators and alleviate pain symptoms. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit potent biological effects in various animal models, making it a promising candidate for further study. However, the limitations of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide include its limited solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. One potential direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide. Additionally, further studies are needed to assess the safety and efficacy of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide in animal models of cancer. Finally, the development of novel derivatives of N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-methylphenol followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been studied extensively in the context of its potential therapeutic applications. Recent studies have shown that N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-(2-methoxybenzyl)-2-(2-methylphenoxy)acetamide has been shown to have antitumor activity in various cancer cell lines, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-7-3-5-9-15(13)21-12-17(19)18-11-14-8-4-6-10-16(14)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCPJOLCLRGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methoxy-benzyl)-2-o-tolyloxy-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)




![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)



![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)